molecular formula C8H6N2O4S B1450753 7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester CAS No. 224313-88-6

7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester

Cat. No.: B1450753
CAS No.: 224313-88-6
M. Wt: 226.21 g/mol
InChI Key: JXSKXPJOBSNLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound belongs to the thiazolopyrimidine class, which is known for its diverse pharmacological properties, including antiviral, antimicrobial, and anticancer activities .

Biochemical Analysis

Biochemical Properties

7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit ribonuclease H (RNase H), an enzyme involved in the replication of HIV . The interaction between this compound and RNase H involves binding to the catalytic site of the enzyme, thereby preventing its activity. This inhibition is crucial for its potential use in antiviral therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression patterns, leading to the suppression of oncogenes and the activation of tumor suppressor genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For instance, its inhibition of RNase H involves coordination with magnesium ions at the enzyme’s catalytic site . This binding interaction prevents the enzyme from cleaving RNA-DNA hybrids, thereby inhibiting viral replication. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also have biological effects, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antiviral and anticancer activities, without significant toxicity . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and biological activity. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation in specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with DNA and transcription factors, thereby modulating gene expression. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester typically involves the cyclization of appropriate thiazole and pyrimidine precursors. One effective method involves the reaction of 2-aminothiazole with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolopyrimidines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    Thiazolo[3,2-a]pyrimidine derivatives: Various derivatives with different substituents on the thiazole or pyrimidine rings.

Uniqueness

7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazolopyrimidine derivatives .

Properties

IUPAC Name

methyl 7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S/c1-14-7(13)4-5(11)9-8-10(6(4)12)2-3-15-8/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSKXPJOBSNLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2N(C1=O)C=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224313-88-6
Record name methyl 7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
Reactant of Route 2
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
Reactant of Route 3
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
Reactant of Route 4
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
Reactant of Route 5
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.